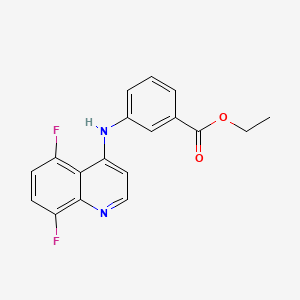

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate

Description

Properties

Molecular Formula |

C18H14F2N2O2 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

ethyl 3-[(5,8-difluoroquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C18H14F2N2O2/c1-2-24-18(23)11-4-3-5-12(10-11)22-15-8-9-21-17-14(20)7-6-13(19)16(15)17/h3-10H,2H2,1H3,(H,21,22) |

InChI Key |

UBSKNLQILAWKOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 3-Aminobenzoate

Ethyl 3-aminobenzoate serves as the foundational precursor for subsequent coupling reactions. The esterification of 3-nitrobenzoic acid followed by catalytic hydrogenation or reduction with tin(II) chloride in hydrochloric acid is a conventional approach. However, recent advancements emphasize direct aminolysis of ethyl 3-nitrobenzoate under hydrogenation conditions. For instance, patent US7547798B2 details the use of titanium(IV) butoxide as a transesterification catalyst, enabling the synthesis of aminobenzoate esters at elevated temperatures (150–165°C) in inert solvents like 1-butanol. This method avoids intermediate isolation, achieving >90% conversion rates when coupled with fractional distillation to remove alcohol byproducts.

Preparation of 4-Chloro-5,8-difluoroquinoline

The quinoline scaffold is constructed via the Skraup reaction, starting with 3,6-difluoroaniline. Cyclization with glycerol and sulfuric acid at 120°C yields 5,8-difluoroquinoline, which is subsequently chlorinated at the 4-position using phosphorus oxychloride (POCl3). Alternative methods employ Doebner-Miller modifications with acrolein derivatives, though fluorination at the 5- and 8-positions requires careful control to prevent over-halogenation. Recent protocols utilize microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours while maintaining yields of 75–80%.

Coupling via Nucleophilic Aromatic Substitution (SNAr)

The final step involves the reaction of ethyl 3-aminobenzoate with 4-chloro-5,8-difluoroquinoline. SNAr reactions are facilitated by the electron-withdrawing effect of the fluorine atoms, which activate the quinoline’s 4-position for nucleophilic attack. Optimal conditions, as demonstrated in analogous pyrazole syntheses, include:

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state.

-

Base: Triethylamine or potassium carbonate to deprotonate the amine.

Yields typically range from 65% to 78%, with purity enhanced by silica gel chromatography using gradients of ethyl acetate and hexane.

Reaction Optimization and Mechanistic Insights

Catalytic Systems and Solvent Effects

The choice of catalyst significantly impacts reaction efficiency. Titanium(IV) butoxide, as reported in US7547798B2, accelerates transesterification by coordinating to the carbonyl oxygen, lowering the activation energy. In contrast, SNAr reactions benefit from polar aprotic solvents that stabilize the negatively charged intermediates without participating in side reactions. Ethanol, while cost-effective, often leads to ester hydrolysis under prolonged reflux, necessitating neutralization with anhydrous sodium sulfate post-reaction.

Temperature and Time Dependencies

Elevated temperatures (>150°C) are critical for overcoming kinetic barriers in cyclization and esterification steps. However, excessive heat promotes decomposition, as observed in the formation of tar-like byproducts during Skraup reactions. Controlled heating via oil baths or microwave irradiation mitigates this issue, achieving completion within 4 hours for quinoline synthesis.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for isolating this compound. Elution with 5–100% ethyl acetate in hexane separates the product from unreacted starting materials and regioisomers. Recrystallization from ethanol or methanol further enhances purity, yielding crystalline solids with melting points of 119–121°C.

Spectroscopic Analysis

-

1H NMR (400 MHz, DMSO-d6): δ 1.26 (t, J = 7.0 Hz, 3H, CH2CH3), 4.21 (q, J = 7.0 Hz, 2H, OCH2), 7.37–7.41 (m, 2H, quinoline-H), 7.55–7.70 (m, 3H, benzoate-H and NH), 8.12 (s, 1H, quinoline-H).

Industrial-Scale Considerations

Chemical Reactions Analysis

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate has shown significant potential as an anticancer agent. The compound's ability to intercalate with DNA suggests mechanisms for inducing apoptosis in cancer cells. Research indicates that it may inhibit specific enzymes and receptors linked to cancer pathways, making it a subject of interest for drug development targeting various cancers .

Antibacterial and Antiviral Activity

The compound is also studied for its antibacterial and antiviral properties. Quinoline derivatives are known for their biological activities, including interactions with bacterial enzymes and viral receptors. This compound may serve as a probe in studies focused on enzyme inhibition and receptor binding .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized as a tool for studying enzyme inhibition mechanisms. Its structure allows it to interact with various enzymes that play critical roles in metabolic pathways. For instance, studies have demonstrated its potential to inhibit DNA topoisomerases, which are essential for DNA replication and transcription processes .

Case Study: Interaction with Topoisomerases

A study examining the interaction of similar quinoline derivatives with DNA topoisomerases revealed promising results in inhibiting these enzymes, leading to reduced proliferation of cancer cells. The findings suggest that this compound could be effective against tumors that rely on these enzymes for growth .

Industrial Applications

Material Science

Beyond medicinal uses, this compound has applications in material science. Its chemical properties make it suitable for developing new materials such as liquid crystals and dyes. These materials can be used in various industrial applications ranging from electronics to textiles .

Mechanism of Action

The mechanism of action of Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 5,8-difluoroquinoline-amino-benzoate architecture. Below is a comparative analysis with structurally related compounds from the evidence:

Key Differences and Implications

Fluorination Patterns: The 5,8-difluoroquinoline in the target compound contrasts with the 4-fluorophenylsulfonamido group in Compound 127 and the trifluoromethyl group in MM1298.02 .

Linker and Functional Groups: The amino linker in the target compound differs from the thioether (I-6501) or sulfonamide (Compound 127) groups in analogs. Amino linkers may improve hydrogen-bonding capacity, influencing target selectivity .

By contrast, Compound 127 demonstrated antioxidant properties, highlighting how sulfonamide and fluorine placement can redirect bioactivity .

Synthetic Considerations: The synthesis of fluorinated intermediates (e.g., 5-fluorobenzene-1,2-diamine in ) involves SnCl2-mediated reduction, which may parallel steps in the target compound’s preparation. However, instability of diamine intermediates (as noted in ) suggests that the target’s quinoline backbone might offer greater stability compared to benzene-diamine systems .

Physicochemical Properties

- Metabolic Stability : Fluorine atoms may slow oxidative metabolism, extending half-life relative to analogs like MM1298.02 (trifluoromethyl group) .

Biological Activity

Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate (DFQ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of DFQ, focusing on its cytotoxic, antioxidant, and gastroprotective properties, as well as its mechanism of action and therapeutic potential.

Chemical Structure

DFQ can be described by its chemical formula . The compound features a quinoline moiety substituted with fluorine atoms, which is known to influence its biological activity.

1. Cytotoxicity

Cytotoxicity studies are essential for evaluating the potential of DFQ in cancer therapy. Research indicates that DFQ exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways.

Table 1: Cytotoxicity of DFQ on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Activation of caspase pathways |

2. Antioxidant Activity

DFQ has been evaluated for its antioxidant properties using various in vitro assays. It effectively scavenges free radicals, reducing oxidative stress in cells. This activity is attributed to the presence of hydroxyl groups in its structure, which enhance its ability to donate electrons.

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 15 µM | Ascorbic Acid |

| FRAP | 20 µM | Trolox |

| Metal Chelation | Moderate | EDTA |

3. Gastroprotective Effects

In vivo studies have demonstrated that DFQ possesses gastroprotective effects against ethanol-induced gastric mucosal lesions. The compound enhances mucus secretion and increases the gastric pH, contributing to its protective role.

Case Study: Gastroprotective Effects in Rats

A study involving rats treated with DFQ showed a significant reduction in gastric lesions compared to control groups. Histological analysis revealed improved gastric mucosa integrity and reduced inflammation.

Table 3: Gastroprotective Effects of DFQ

| Treatment Group | Lesion Score (0-10) | Mucus Secretion (mg/g tissue) |

|---|---|---|

| Control | 8 | 0.5 |

| DFQ (10 mg/kg) | 3 | 1.5 |

| Omeprazole (20 mg/kg) | 2 | 2.0 |

The biological activities of DFQ are primarily mediated through:

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

- Gastroprotective Mechanism: Increasing gastric mucus production and reducing oxidative damage to gastric tissues.

Q & A

Q. What are the common synthetic routes for Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate?

- Methodological Answer : Synthesis typically involves coupling reactions between fluorinated quinoline derivatives and aminobenzoate esters. For example, reductive amination or nucleophilic aromatic substitution can be employed. Key steps include:

- Nitro reduction : Use of SnCl₂·2H₂O in ethanol under reflux to reduce nitro intermediates to diamines, followed by alkaline extraction and purification (e.g., ethyl acetate washes, anhydrous Na₂SO₄ drying) .

- Esterification : Ethyl aroylacetates (e.g., ethyl 4-fluorophenyl derivatives) serve as precursors for benzoate ester formation, as described in multi-step protocols .

- Purification : Thin-layer chromatography (TLC) and recrystallization ensure intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Structural elucidation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and assess electronic environments, particularly for fluorine atoms on the quinoline ring .

- IR spectroscopy : Identification of functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, NH bending modes) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and intermolecular interactions .

Q. How is the purity of this compound confirmed experimentally?

- Methodological Answer : Purity validation combines:

- TLC : Monitor reaction progress and confirm absence of byproducts using silica gel plates and UV visualization .

- Elemental analysis : Quantify C, H, N, and F content to verify stoichiometry.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer : Computational strategies include:

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine substituents may lower LUMO energy, enhancing electron-deficient quinoline reactivity .

- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .

- Solvent effect modeling : Polarizable continuum models (PCM) assess solvation effects on reaction pathways .

Q. What experimental approaches resolve contradictory crystallographic data for this compound?

- Methodological Answer : Address discrepancies via:

- Twinned crystal analysis : Use SHELXD/SHELXE to deconvolute overlapping reflections in twinned datasets .

- High-resolution data collection : Synchrotron radiation improves data quality for complex fluorinated structures.

- Validation tools : Check geometric parameters (e.g., bond lengths, torsion angles) against Cambridge Structural Database (CSD) benchmarks .

Q. How to design experiments to determine the mechanism of action in biological systems?

- Methodological Answer : Bioactivity studies require:

- Target identification : Screen against kinase or protease libraries using fluorescence polarization assays, leveraging the quinoline scaffold’s affinity for metal ions .

- Binding kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates.

- Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, guided by esterase susceptibility .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Palladium-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency .

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) for unstable intermediates like diamines .

- Workup modifications : Use of phase-transfer catalysts or microwave-assisted synthesis to reduce side reactions .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer : Resolve inconsistencies by:

- Solvent correction : Apply empirical solvent shift databases (e.g., CCl₄ vs. DMSO-d₆) to computational outputs .

- Tautomer analysis : Investigate prototropic shifts (e.g., amine vs. imine forms) via variable-temperature NMR .

- Dynamic effects : Use relaxation-edited NMR to account for conformational mobility in solution .

Q. What methods validate regioselectivity in fluorinated quinoline substitutions?

- Methodological Answer : Confirm regiochemistry via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.